molecular formula C10H8Cl2O3S B7990570 Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate CAS No. 1443309-78-1

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7990570
CAS No.: 1443309-78-1
M. Wt: 279.14 g/mol
InChI Key: XIGMWSCSRJCBLW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate is an organic compound that features a sulfanyl group attached to a dichlorophenyl ring and an oxo-acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3,5-dichlorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the sulfanyl and oxo-acetate groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a single chlorine atom on the phenyl ring.

    Methyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-hydroxy-acetate: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness: this compound is unique due to the presence of both the dichlorophenyl and oxo-acetate groups, which can confer distinct chemical and biological properties. The dichlorophenyl group can enhance the compound’s stability and reactivity, while the oxo-acetate group can influence its solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGMWSCSRJCBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182961
Record name Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443309-78-1
Record name Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443309-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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